molecular formula C21H20O11 B14783239 Naringenin-4'-o-beta-d-glucuronide

Naringenin-4'-o-beta-d-glucuronide

Cat. No.: B14783239
M. Wt: 448.4 g/mol
InChI Key: DFIUUCDSSKATFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naringenin-4'-o-beta-d-glucuronide is a flavonoid metabolite with the molecular formula C21H20O11 and a molecular weight of 448.38 g/mol . It is a primary conjugated form of naringenin, a citrus flavonoid, produced via phase II metabolism in the liver and intestinal cells . This compound is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Recent in silico research has identified Naringenin-4'-glucuronide as a promising drug candidate against the COVID-19 Omicron variant. The study demonstrated that it binds with high affinity to the spike protein's receptor-binding domain (RBD) . The complex exhibited stable dynamic equilibrium and favorable binding free energy, with key hydrogen bonds forming at six mutant amino acid residues in the Omicron RBD (Asn417, Ser494, Ser496, Arg403, Arg408, and His505) . This suggests a potential mechanism of action involving the inhibition of viral attachment and entry . The parent compound, naringenin, is known for its broad pharmacological activities, which include antioxidant, anti-inflammatory, anti-carcinogenic, and cardioprotective effects . As a major metabolite, this compound is central to understanding the bioavailability and ultimate biological effects of dietary naringenin, making it a critical compound for research in areas like cancer, metabolic disorders, and neurodegenerative diseases .

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)

InChI Key

DFIUUCDSSKATFP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Naringenin 4 O Beta D Glucuronide

Role of Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Enzymes in Glucuronidation

The primary mechanism for the formation of Naringenin-4'-O-beta-D-glucuronide in mammals is through a process called glucuronidation. This reaction is catalyzed by a superfamily of enzymes known as Uridine 5'-diphospho-glucuronosyltransferases (UGTs). wikipedia.orguanl.mxnih.gov UGTs are responsible for transferring a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, in this case, naringenin (B18129). wikipedia.orgnih.gov This conjugation increases the water solubility of the compound, facilitating its excretion from the body. wikipedia.org

The glucuronidation of naringenin is a crucial part of phase II metabolism, a major pathway for the detoxification and elimination of various foreign compounds (xenobiotics) and endogenous substances. uanl.mxnih.gov This process primarily occurs in the liver but also takes place in other tissues such as the intestine. uanl.mxnih.govnih.gov Studies using rat intestinal and liver microsomes have demonstrated that naringenin undergoes rapid and extensive glucuronidation. nih.gov

UGT Isoform Specificity in Naringenin Glucuronidation

The UGT enzyme superfamily consists of several isoforms, each with varying substrate specificities. Research has shown that naringenin exhibits broad-spectrum inhibition against human UGTs, indicating its interaction with multiple isoforms. nih.gov Specifically, naringenin has demonstrated strong inhibitory effects against UGT1A1, UGT1A3, and UGT2B7. nih.gov

While multiple UGTs can metabolize flavonoids, certain isoforms play more significant roles. nih.gov For instance, studies on other flavonoids like wogonin (B1683318) and oroxylin A revealed that UGT1A3, UGT1A8, UGT1A9, and UGT1A10 were key isoforms responsible for their rapid glucuronidation. nih.gov Although direct studies pinpointing the exact UGT isoforms with the highest catalytic efficiency for naringenin's 4'-O-glucuronidation are specific, the general understanding is that the UGT1A subfamily is heavily involved in flavonoid metabolism. nih.gov The specific isoform responsible can also vary between tissues, with different UGTs being predominant in the liver versus the intestine. nih.gov

Regioselectivity of Glucuronidation at the 4'-Hydroxyl Position

Naringenin has three hydroxyl groups at the 5, 7, and 4' positions, all of which are potential sites for glucuronidation. The formation of this compound specifically involves the attachment of glucuronic acid to the hydroxyl group at the 4'-position of the B-ring. scbt.comnih.gov

The regioselectivity of UGT enzymes determines which hydroxyl group is preferentially conjugated. In vitro studies using rat liver and intestinal microsomes have identified two primary mono-glucuronides of naringenin, with mass spectrometry data suggesting that glucuronidation occurs at either the 7-OH or the 4'-OH position. nih.gov The formation of this compound is a well-documented outcome of naringenin metabolism, indicating that UGT enzymes exhibit activity towards the 4'-hydroxyl position. scbt.com The kinetic parameters of naringenin glucuronidation differ between the small intestine and the liver, with intestinal UGTs showing a higher affinity for naringenin. nih.gov

Apparent Kinetic Parameters of Naringenin Glucuronidation in Rat Microsomes
Microsome SourceApparent Km (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (μL/min/mg protein)
Liver16.8 ± 3.11583.3 ± 91.294.2
Jejunum5.3 ± 1.5534.6 ± 48.9100.9
Ileum6.1 ± 1.4280.6 ± 22.846.0
Colon21.9 ± 5.0415.4 ± 42.619.0

Contribution of Gut Microbiota in Flavonoid Biotransformation Pathways

The gut microbiota plays a pivotal role in the biotransformation of flavonoids, including the precursor to this compound, naringin (B1676962). nih.govmdpi.commdpi.com Naringin, the glycoside form of naringenin found in citrus fruits, is poorly absorbed in its original form. mdpi.comnih.gov Intestinal microbes possess a wide array of enzymes that can metabolize these complex plant compounds. mdpi.com

Microbial Hydrolysis and Subsequent Mammalian Glucuronidation

The initial and crucial step in the metabolism of naringin by gut microbiota is the hydrolysis of its glycosidic bond. mdpi.comnih.gov Microbial enzymes, such as α-L-rhamnosidase and β-D-glucosidase, are responsible for cleaving the sugar moieties (rhamnose and glucose) from naringin. nih.govbiotech-asia.org This enzymatic action releases the aglycone, naringenin. mdpi.combiotech-asia.org

Preclinical Metabolism and Disposition of Naringenin 4 O Beta D Glucuronide

Absorption and Systemic Distribution in Model Organisms

The journey of naringenin (B18129) and its metabolites, including naringenin-4'-O-beta-D-glucuronide, begins with absorption from the gastrointestinal tract. Following administration, naringenin undergoes significant metabolism, with glucuronidated forms being major components found in plasma and tissues. researchgate.net

Intestinal Absorption Site-Specificity

Preclinical studies utilizing rat intestinal perfusion models have demonstrated that the absorption and subsequent excretion of naringenin metabolites are both rapid and dependent on the specific region of the intestine. nih.govacs.org While naringenin itself is most efficiently absorbed in the colon, the excretion of its glucuronides is highest in the duodenum. nih.govacs.org Specifically, the amounts of naringenin glucuronides excreted from the duodenum and jejunum are significantly higher than those from the ileum and colon. nih.gov This suggests a dynamic interplay between absorption of the parent compound and the intestinal secretion of its metabolites.

One study reported that the absorption rates of naringenin were approximately 47% in the duodenum, 42% in the jejunum, and 39% in the ileum. mdpi.com Another study using a mouse model found that naringenin was well-absorbed throughout the gastrointestinal tract, with particularly high permeability in the small intestine and colon. nih.govresearchgate.net This extensive absorption is followed by significant first-pass metabolism within the intestine. nih.govresearchgate.net

Tissue Distribution Profiles of Glucuronidated Metabolites

Once absorbed and metabolized, naringenin glucuronides are distributed to various tissues. researchgate.netnih.gov Studies in rats have shown that after oral administration of naringin (B1676962) (a glycoside of naringenin), naringenin glucuronides are present in the liver and kidney. nih.govnih.gov Interestingly, these glucuronidated forms were not detected in the spleen, brain, or heart in the same study. nih.govnih.gov

Further investigation into the tissue distribution of naringenin and its metabolites after gastric administration to rats revealed the presence of glucuronides as major components in plasma and various tissues. researchgate.net After 18 hours, a significant portion of the administered radioactivity was retained in tissues, with the brain, lungs, and heart retaining notable percentages of the total metabolites detected at 2 hours. researchgate.net Another study in aged rats showed that naringenin and its metabolites were widely distributed in the gastrointestinal tract, liver, kidney, lung, and trachea. nih.gov

Table 1: Regional Differences in Intestinal Excretion of Naringenin Glucuronides

Intestinal Segment Excretion of Naringenin Glucuronides (% of perfused amount)
Duodenum 26.1%
Jejunum 17.8%
Ileum 2.1%
Colon 1.3%

Data from a rat intestinal perfusion model. nih.gov

Enterohepatic and Enteric Circulation of Naringenin Glucuronides

The process of enterohepatic circulation, where compounds are excreted into the bile, metabolized by the gut microbiota, and then reabsorbed, is a known phenomenon for many substances. nih.gov For flavonoids like naringenin, this recirculation, along with enteric circulation (shuttling between the intestinal lumen and enterocytes), contributes to their extensive metabolism. nih.gov The excretion of naringenin glucuronides into the bile and intestine suggests that both the liver and the intestine are key organs in the first-pass metabolism of naringenin. nih.gov This repeated cycling allows for extensive modification of the parent compound, leading to the formation of various metabolites.

Role of Efflux Transporters in Glucuronide Excretion

The cellular excretion of hydrophilic metabolites like naringenin glucuronides is dependent on the activity of efflux transporters. nih.gov These proteins actively pump the conjugated metabolites out of the cells and into the intestinal lumen or bile for elimination.

Multidrug Resistance-Associated Protein 2 (MRP2) Activity

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is an efflux transporter located on the apical membrane of cells in the liver, kidney, and intestine. nih.gov Studies have indicated that MRP2 plays a role in the excretion of naringenin glucuronides. nih.gov While the use of an MRP2 inhibitor alone did not significantly affect the excretion of naringenin glucuronides in a rat intestinal perfusion model, its combined inhibition with a Bcrp1 inhibitor led to a significant decrease in both intestinal and biliary excretion. nih.gov This suggests a compensatory relationship between these two transporters. nih.gov

Breast Cancer Resistance Protein 1 (Bcrp1) Functionality

Breast Cancer Resistance Protein 1 (Bcrp1), also known as ABCG2, is another important efflux transporter involved in the disposition of various compounds and their metabolites. nih.gov Similar to MRP2, Bcrp1 is involved in the transport of naringenin glucuronides. nih.gov The use of a Bcrp1 inhibitor alone did not significantly alter the excretion of these glucuronides. nih.gov However, when both MRP2 and Bcrp1 were inhibited simultaneously, a significant reduction in the excretion of naringenin glucuronides was observed. nih.gov This finding strongly suggests that MRP2 and Bcrp1 have overlapping functions and can compensate for each other in the efflux of naringenin glucuronides from cells. nih.gov

Molecular and Cellular Bioactivities and Proposed Mechanisms of Naringenin 4 O Beta D Glucuronide

Anti-inflammatory Modulatory Actions in Cellular and Preclinical Models

Naringenin-4'-O-beta-D-glucuronide, along with its parent compound naringenin (B18129), has demonstrated the ability to modulate inflammatory processes in various experimental models. medchemleader.comnih.gov These actions are primarily attributed to the inhibition of inflammatory gene expression and the modulation of cellular adhesion processes.

Inhibition of Inflammatory Gene Expression

Research indicates that naringenin and its metabolites can influence the expression of genes involved in the inflammatory cascade. nih.gov For instance, studies on degenerated human nucleus pulposus cells have shown that naringin (B1676962) (a glycoside of naringenin) and naringenin can alter the expression of various cytokines, metalloproteinases, and other inflammatory markers in a dose-responsive manner. nih.gov This suggests a potential mechanism for the observed anti-inflammatory effects. While direct studies on this compound's effect on specific gene expression are part of ongoing research, the activities of its parent compounds provide a strong basis for its potential role in this area.

Modulation of Cellular Adhesion Processes

The process of inflammation involves the adhesion of immune cells to the endothelium, a critical step in their migration to sites of inflammation. While specific studies focusing solely on this compound's impact on cellular adhesion are still emerging, the broader anti-inflammatory profile of naringenin suggests a potential influence on these processes. nih.gov The parent compound, naringenin, has been shown to interfere with signaling pathways that regulate the expression of adhesion molecules, thereby potentially reducing the inflammatory response. nih.gov

Antioxidant Potential at the Molecular and Cellular Level

Naringenin and its derivatives, including this compound, are recognized for their antioxidant properties. medchemleader.comnih.gov This activity is largely attributed to their chemical structure, which allows them to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby mitigating oxidative stress. researchgate.net

Investigations into Potential Antiproliferative Effects

The potential of naringenin and its metabolites to inhibit cell proliferation has been a subject of scientific investigation. nih.gov In vitro studies have demonstrated that naringenin can induce apoptosis (programmed cell death) and inhibit the growth of various cancer cell lines. nih.govjst.go.jp For example, research has shown naringenin to be effective against breast cancer, gastric cancer, and lung cancer cell lines by modulating signaling pathways involved in cell growth and survival. nih.gov

A study investigating the components of "Sofrito," a Mediterranean food preparation, reported that naringenin and naringenin glucuronide, among other compounds, could modulate cell growth and the cell cycle in adenocarcinoma cell cultures. researchgate.net This suggests that this compound may contribute to the potential antiproliferative effects observed with naringenin consumption.

In Silico Receptor-Ligand Interaction Studies and Molecular Dynamics Simulations (e.g., Viral Targets)

Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to explore the potential interactions of this compound with various biological targets, including those of viral origin. nih.govresearchgate.net These in silico studies provide valuable insights into the binding affinity and stability of the compound with specific proteins.

A notable study focused on the potential of this compound as an inhibitor of the spike protein of the COVID-19 Omicron variant. researchgate.netnih.gov Through virtual screening of a large compound database, this compound was identified as a top candidate with high binding affinity to the spike protein's receptor-binding domain. researchgate.netnih.gov Subsequent molecular dynamics simulations indicated that the complex formed between this compound and the spike protein was stable, with favorable binding free energy values. researchgate.netnih.gov The study also highlighted the formation of numerous hydrogen bonds between the compound and key amino acid residues in the viral protein. researchgate.netnih.gov These findings suggest a promising avenue for further in vitro and preclinical research to validate these computational predictions. researchgate.netnih.govc19early.org

Advanced Analytical Methodologies for Naringenin 4 O Beta D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantificationresearchgate.netresearchgate.netosti.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and specific method for the analysis of Naringenin-4'-O-beta-D-glucuronide in complex biological matrices. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass-based detection and structural information provided by mass spectrometry. nih.gov

High-Performance Liquid Chromatography (HPLC) Applicationsresearchgate.netresearchgate.netosti.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and quantification of flavonoid metabolites. In the analysis of naringenin (B18129) and its derivatives, including this compound, reversed-phase HPLC is commonly employed.

A study detailing the determination of naringin (B1676962) and its metabolite naringenin in human urine utilized an Inertsil ODS-2 column (250 x 4.6 mm I.D., 5 µm particle size). nih.gov The mobile phase for naringenin analysis consisted of acetonitrile, 0.1 M ammonium (B1175870) acetate, and triethylamine (B128534) (25:75:0.05, v/v) at a pH of 8.0, with a flow rate of 1.0 ml/min. nih.gov Detection was performed by monitoring the UV absorbance at 324 nm for naringenin. nih.gov This method demonstrated a lower limit of quantification of approximately 25 ng/ml for both naringin and naringenin. nih.gov

Another HPLC method for the simultaneous determination of naringin and naringenin in grapefruit juice employed a C18 reversed-phase column. This method was validated for its utility in controlling the levels of these compounds in commercial juices.

Interactive Data Table: HPLC Parameters for Naringenin Analysis

Parameter Value
Column Inertsil ODS-2 (250 x 4.6 mm I.D., 5 µm)
Mobile Phase Acetonitrile:0.1 M Ammonium Acetate:Triethylamine (25:75:0.05, v/v)
pH 8.0
Flow Rate 1.0 ml/min
Detection Wavelength 324 nm

| Lower Limit of Quantification | ~25 ng/ml |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MSresearchgate.net

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) offers enhanced speed, resolution, and sensitivity for the analysis of flavonoid metabolites. A rapid and sensitive UHPLC-Q-Trap-MS/MS method was developed for the simultaneous determination of ten flavonoid metabolites of naringin, including Naringenin-4'-O-glucuronide, in rat urine. nih.gov

This method utilized an ACQUITY UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a gradient elution of water and methanol, both containing 0.1% formic acid. nih.gov The total chromatographic separation was achieved within 11 minutes. nih.gov Detection was performed in negative ion mode using multiple reaction monitoring (MRM). nih.gov The MRM transition for both naringenin-7-O-glucuronide and naringenin-4′-O-glucuronide was m/z 447.0 to 271.1. nih.gov

Interactive Data Table: UHPLC-MS/MS Parameters for Naringenin Glucuronide Analysis

Parameter Value
Chromatography System UHPLC-Q-Trap-MS/MS
Column ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Mobile Phase Water with 0.1% formic acid and Methanol with 0.1% formic acid (gradient)
Run Time 11 minutes
Detection Mode Negative Ion, Multiple Reaction Monitoring (MRM)

| MRM Transition | m/z 447.0 → 271.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including flavonoid glucuronides. It provides detailed information about the carbon-hydrogen framework of a compound.

1H-NMR and 13C-NMR Analysis of Glucuronide Linkageresearchgate.netnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the structure of this compound and determining the point of glucuronidation. The chemical shifts observed in the NMR spectra are indicative of the electronic environment of each nucleus.

For a related compound, (2S)-Naringenin 7-O-β-D-glucopyranoside, the ¹H NMR spectrum (400 MHz, DMSO-d6) showed a characteristic anomeric proton signal of the glucuronide moiety at δ 4.95 ppm as a doublet with a coupling constant of 7.4 Hz. researchgate.net The signals for the aglycone part of the molecule, including the protons of the A and B rings, were also clearly resolved. researchgate.net The ¹³C NMR data is crucial for establishing the structure of glycosylated flavonoids.

Two-Dimensional NMR Techniquesresearchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the complex NMR spectra of flavonoid glucuronides. HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range (2-3 bond) correlations. These techniques were utilized in the structural analysis of flavonoids from papyrus, including naringenin, to establish the connectivity within the molecules. osti.gov

X-ray Crystallography in Structural Characterization of Glucuronidated Flavonoidsresearchgate.net

Bioanalytical Method Validation for Biological Samples

The quantification of this compound in biological matrices is essential for understanding the pharmacokinetics and metabolism of its parent compound, naringenin. The development and validation of robust bioanalytical methods are critical to ensure the reliability and accuracy of the data generated from preclinical and clinical studies. These validation procedures are conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH) and national pharmacopoeias, to demonstrate that the analytical method is suitable for its intended purpose. nih.govich.orgich.org

A common and highly sensitive technique employed for the analysis of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govmagtechjournal.comnih.gov This methodology offers high selectivity and sensitivity, which are crucial for measuring the low concentrations of metabolites often found in biological fluids like plasma, urine, and bile. nih.govnih.gov The validation of these methods involves a comprehensive evaluation of several key parameters to ensure the integrity of the analytical results.

A study detailing the simultaneous determination of ten flavonoid metabolites of naringin in rat urine utilized an ultra-high-performance liquid chromatograph coupled with a hybrid triple quadrupole linear ion trap mass spectrometer (UHPLC-Q-Trap-MS/MS). The method was fully validated according to the Guidelines for Validation of Quantitative Analytical Method of Biological Samples in the Pharmacopoeia of the People's Republic of China (ChP) 2020 edition. nih.gov The validation process typically assesses selectivity, carry-over effect, linearity (calibration curve), lower limit of quantification (LLOQ), precision, accuracy, matrix effect, dilution integrity, and stability. nih.gov

For the specific analysis of this compound, the MS/MS detection is often performed in negative ion mode using multiple reaction monitoring (MRM). nih.gov The precursor to product ion transition for this compound has been identified at m/z 447.0 to 271.1. nih.gov

The following tables summarize the key validation parameters from a representative bioanalytical method for this compound in a biological matrix. nih.gov

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound20.00 - 2000> 0.9920.00

This table illustrates the typical linear range and sensitivity of a validated method for this compound.

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
This compoundLLOQ (20.00)< 9.9< 9.9-1.1 to 10.7
Low QC< 8.5< 7.8-5.2 to 4.5
Medium QC< 6.2< 5.1-3.8 to 2.9
High QC< 4.7< 6.3-2.5 to 3.7

QC = Quality Control; RSD = Relative Standard Deviation; RE = Relative Error. This table demonstrates the reproducibility and exactness of the method across different concentrations and on different days.

Table 3: Matrix Effect and Recovery

AnalyteConcentration LevelMatrix Effect (%)Recovery (%)
This compoundLow95.8 - 104.288.5 - 96.3
Medium97.1 - 103.590.1 - 95.7
High96.4 - 102.889.2 - 94.8

This table shows the influence of the biological matrix on the analytical signal and the efficiency of the extraction process.

Table 4: Stability

AnalyteConditionStability (% of Nominal)
This compoundShort-term (Room temp, 4h)95.2 - 103.8
Long-term (-80°C, 30 days)94.7 - 105.1
Freeze-thaw (3 cycles)96.1 - 104.5
Post-preparative (Autosampler, 12h)97.3 - 106.2

This table confirms that the analyte remains stable under various storage and handling conditions, ensuring that the measured concentration reflects the true concentration in the sample at the time of collection.

The successful validation of such bioanalytical methods is a prerequisite for their application in pharmacokinetic studies, enabling the accurate determination of the concentration-time profiles of this compound in various biological samples. nih.gov

Chemical and Chemoenzymatic Synthesis of Naringenin 4 O Beta D Glucuronide

Synthetic Strategies for O-β-D-Glucuronides

Chemical synthesis of flavonoid O-glucuronides requires a multi-step process that involves the careful protection of all but the target hydroxyl group, followed by glycosylation with an activated glucuronic acid donor, and subsequent deprotection.

A common strategy involves the use of an appropriately protected glucuronic acid donor, such as a trichloroacetimidate derivative. This approach was utilized for the synthesis of isoflavone 7-glucuronides, where an O-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate donor was reacted with the 7-OH group of the isoflavone. mdpi.com The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to facilitate the coupling. mdpi.com

Another established method is the Koenigs-Knorr reaction, which employs a glycosyl halide (e.g., bromide) as the donor, often activated by a silver or mercury salt. mdpi.com However, both glycosyl donors and the phenolic flavonoid acceptors can be problematic, necessitating intricate protection and deprotection schemes to achieve the desired regioselectivity. nih.gov

For flavanones like naringenin (B18129), an efficient synthesis has been described that relies on acetyl protection followed by a combination of chemical and enzymatic deprotection steps to yield the final glucuronide product. nih.gov A more recent approach for quercetin glucuronides involves sequential and selective protection of the hydroxyl groups, allowing for selective glucosylation, which is then followed by a TEMPO-mediated oxidation of the primary alcohol on the glucose moiety to yield the desired glucuronic acid conjugate. nih.gov These methods highlight the complexity and precision required to chemically synthesize a specific isomer like Naringenin-4'-O-beta-D-glucuronide.

Chemoenzymatic Approaches Utilizing UGTs

Chemoenzymatic synthesis leverages the high selectivity of enzymes to overcome the regioselectivity challenges inherent in purely chemical methods. UDP-glucuronosyltransferases (UGTs) are the key enzymes in mammals responsible for catalyzing the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate molecule. nih.govresearchgate.net This process is the body's primary mechanism for metabolizing flavonoids. frontiersin.org

Different UGT isoforms exhibit distinct substrate specificities and regioselectivities. The UGT1A subfamily is primarily responsible for glucuronidating flavonoids. nih.gov For instance, studies have shown that UGT1A1, UGT1A3, and UGT1A9 are active in the glucuronidation of various flavonoids. nih.govfrontiersin.orginformahealthcare.com

Table 1: Apparent Kinetic Parameters for Naringenin Glucuronidation in Rat Microsomes
Microsome SourceApparent Km (μM)Apparent Vmax (pmol/min/mg)Intrinsic Clearance (Vmax/Km) (μL/min/mg)
Liver15.4 ± 4.51428.6 ± 123.592.8
Jejunum4.2 ± 1.5312.5 ± 21.774.4
Ileum5.6 ± 2.1123.5 ± 11.122.1
Colon16.1 ± 5.6188.7 ± 20.411.7

Data sourced from studies on rat liver and intestinal microsomes. acs.org

These enzymatic systems, often using recombinant UGT isoforms, can be employed in vitro to synthesize specific glucuronide conjugates for use as analytical standards or for further biological testing.

Microbial Transformation for Glycosylated Flavonoids

Microbial transformation offers a promising and sustainable alternative to chemical synthesis for producing flavonoid glycosides. This approach utilizes whole microbial cells or their enzymes to perform specific bioconversions. While many studies on naringenin-related microbial transformations focus on the hydrolysis of its precursor, naringin (B1676962), into the aglycone naringenin, nih.gov recent advances in synthetic biology have enabled the use of engineered microbes for targeted glucuronidation.

A powerful strategy involves equipping platform organisms, such as Escherichia coli, with the necessary enzymatic machinery to produce flavonoid glucuronides. nih.govacs.org Researchers have successfully engineered E. coli to synthesize these compounds by introducing genes for specific UGTs.

In one such system, UGTs from the liverwort Marchantia polymorpha (MpUGT742A1 and MpUGT736B1) were expressed in E. coli. acs.org These enzymes demonstrated high catalytic activity with UDP-GA as the sugar donor and accepted various flavonoids, including naringenin, as substrates. By feeding naringenin to these engineered bacterial cultures, specific glucuronides were produced. MpUGT742A1 was found to produce naringenin-7-O-glucuronide, while MpUGT736B1 catalyzed the formation of this compound. acs.org When both enzymes were used, the system could even produce naringenin-7,4'-di-O-glucuronide. acs.org This demonstrates the potential of microbial systems to achieve high regioselectivity in flavonoid glycosylation.

Table 2: Microbial Synthesis of Naringenin Glucuronides Using Engineered E. coli
Expressed EnzymeSubstrateMajor Product(s)
MpUGT742A1NaringeninNaringenin-7-O-glucuronide
MpUGT736B1NaringeninNaringenin-4'-O-glucuronide

Data from the characterization of UGTs from Marchantia polymorpha expressed in E. coli. acs.org

This systems-based engineering approach for flavonoid glucuronide biosynthesis represents a powerful and scalable method for producing these important metabolites, facilitating further research into their health-promoting effects. nih.gov

Structure Activity Relationship Sar of Naringenin Glucuronides

Impact of Glucuronidation Position on Biological Activity

The position at which the glucuronic acid moiety is attached to the naringenin (B18129) backbone can have a profound impact on the biological activity of the resulting metabolite. Naringenin has two primary sites for glucuronidation: the 7-hydroxyl group and the 4'-hydroxyl group, leading to the formation of naringenin-7-O-glucuronide and naringenin-4'-O-glucuronide, respectively. nih.gov

Research has demonstrated that these positional isomers can exhibit differential biological effects. For instance, a study investigating the effects of naringenin and its two major glucuronide metabolites on axonal regrowth after amyloid-β-induced axonal atrophy revealed distinct activities. In this neuronal cell model, both naringenin-7-O-glucuronide (Nge-7) and naringenin-4'-O-glucuronide (Nge-4') were assessed for their ability to promote the recovery of damaged axons. The findings from this study highlight that the specific positioning of the glucuronide group can modulate the neuroprotective activities of naringenin metabolites. researchgate.net

Table 1: Comparative Effects of Naringenin Glucuronide Isomers on Axonal Regrowth

CompoundConcentrationEffect on Axonal Regrowth After Aβ-induced AtrophyReference
Naringenin-7-O-glucuronide (Nge-7)0.01, 0.1, 1, and 10 μMAssessed for promotion of pNF-H positive neurite length. researchgate.net
Naringenin-4'-O-glucuronide (Nge-4')0.01, 0.1, 1, and 10 μMAssessed for promotion of pNF-H positive neurite length. researchgate.net
Naringenin (Nge)0.01, 0.1, 1, and 10 μMAssessed for promotion of pNF-H positive neurite length. researchgate.net

Stereochemical Considerations in Glucuronide Conjugation

The glucuronidation of naringenin is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). xenotech.com These enzymes exhibit substrate specificity and can also demonstrate stereoselectivity, meaning they may preferentially conjugate one stereoisomer of a chiral substrate over another. Naringenin possesses a chiral center at the C2 position of the C-ring, existing as (S)-naringenin and (R)-naringenin enantiomers.

While specific studies on the stereoselective glucuronidation of naringenin are limited, research on other chiral compounds has established that UGTs can indeed differentiate between enantiomers. helsinki.fi This stereoselectivity can result in different metabolic fates for the (S) and (R) forms of naringenin, potentially leading to variations in their bioavailability and biological activity.

The stereochemistry of the glucuronide conjugate itself can also be a factor in its biological activity. The anomeric carbon (C1) of the glucuronic acid moiety is chiral, and the glycosidic bond formed with the aglycone is typically in the β-configuration. This specific stereochemical arrangement is crucial for the interaction of the glucuronide with transport proteins and target molecules. Any alteration in this configuration could significantly impact the biological disposition and efficacy of the metabolite.

Comparative Bioactivity of Aglycone vs. Glucuronide Metabolites

A central aspect of the structure-activity relationship of naringenin glucuronides is the comparison of their biological activity to that of the parent aglycone, naringenin. In general, the addition of a glucuronic acid moiety increases the water solubility and molecular weight of naringenin, which can alter its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic biological activity.

Historically, glucuronidation has been considered a detoxification pathway, often leading to metabolites with reduced biological activity compared to the parent compound. However, emerging evidence suggests that this is not always the case, and in some instances, glucuronides may retain or even exhibit enhanced activity.

In the context of anti-inflammatory effects, some studies have indicated that naringenin glycosides (precursors to naringenin and its glucuronides) can exhibit more potent effects than naringenin itself in certain models. For example, in a study using RAW 264.7 macrophages, narirutin (a glycoside of naringenin) showed the most potent anti-inflammatory effect against certain inflammatory mediators compared to naringenin. nih.gov This suggests that the conjugated forms may have distinct mechanisms of action or cellular uptake.

Conversely, for other activities, the aglycone form is often more potent. For instance, the antioxidant activity of flavonoids is often attributed to their free hydroxyl groups, which can be masked by glucuronidation. mdpi.com The ability of naringenin to scavenge free radicals is a key component of its various protective effects. nih.gov Fermentation-associated microbial metabolites of naringin (B1676962) (which includes naringenin) have been shown to exhibit higher antioxidant activity than the original compound. nih.govmdpi.com

The following table summarizes some of the comparative bioactivities of naringenin and its conjugated forms.

Table 2: Comparative Bioactivity of Naringenin and its Conjugated Forms

Biological ActivityNaringenin (Aglycone)Naringenin Glucuronides/GlycosidesKey FindingsReference
Anti-inflammatoryWeakest effect in one study.Narirutin showed the most potent effect against TNF-α, NO, and iNOS. Naringin and narirutin had comparable effects on IL-1β and COX-2.The presence and type of glycoside on naringenin significantly influence its anti-inflammatory effects. nih.gov
AntioxidantPossesses antioxidant activity.Fermentation-associated microbial metabolites (including naringenin) of naringin showed higher antioxidant activity than naringin itself.Metabolism of naringin to its aglycone and other metabolites can enhance antioxidant capacity. nih.govmdpi.com
Axonal RegrowthPromotes axonal regrowth.Both naringenin-7-O-glucuronide and naringenin-4'-O-glucuronide were effective in promoting axonal regrowth.Glucuronide metabolites retain neuroprotective activity. researchgate.net

Interactions with Biological Systems Affecting Naringenin 4 O Beta D Glucuronide Disposition

Cross-talk with Gut Microbiota and Metabolite Fate

The relationship between naringenin (B18129) glucuronides and the gut microbiota is a bidirectional and cyclical process, often involving enterohepatic circulation. After the dietary precursor, naringin (B1676962), is hydrolyzed by microbial enzymes to its aglycone form, naringenin, it is absorbed by intestinal epithelial cells. nih.govmdpi.commdpi.com Inside these cells and subsequently in the liver, naringenin undergoes extensive phase II metabolism, primarily glucuronidation, to form conjugates such as Naringenin-4'-O-beta-D-glucuronide. researchgate.netnih.gov

Once naringenin is liberated, it can either be reabsorbed by the intestinal mucosa, re-entering systemic circulation, or it can remain in the intestinal lumen. researchgate.net If it remains, the gut microbiota can further metabolize the naringenin molecule. nih.govmdpi.com This involves the fission of its C ring structure, leading to the formation of various smaller phenolic compounds, such as 3-(4'-hydroxyphenyl) propanoic acid. mdpi.commdpi.com These microbial catabolites can also be absorbed and may exert their own biological effects. nih.govmdpi.com This intricate interplay highlights the gut microbiota as a key regulator in the metabolism and disposition of naringenin and its glucuronides. cambridge.org

Table 1: Microbial Metabolism of Naringin and its Derivatives

Precursor Compound Microbial Enzyme Action Resulting Metabolite(s) Significance
Naringin Hydrolysis (β-glucosidases) Naringenin Release of the bioactive aglycone mdpi.commdpi.com
This compound Deconjugation (β-glucuronidases) Naringenin Enables reabsorption of naringenin (enterohepatic circulation) researchgate.net

Modulation of Transport Proteins and Intestinal Excretion

The intestinal excretion of this compound and other naringenin conjugates is not a passive process but is actively mediated by efflux transporters located on the apical membrane of enterocytes. These proteins, belonging to the ATP-binding cassette (ABC) transporter superfamily, play a crucial role in limiting the systemic exposure to xenobiotics by pumping them back into the intestinal lumen.

Research using a rat intestinal perfusion model has identified Multidrug Resistance-Associated Protein 2 (Mrp2) and Breast Cancer Resistance Protein (Bcrp1) as key transporters responsible for the efflux of naringenin glucuronides. nih.govacs.orgnih.gov The excretion is site-dependent, with the highest rates observed in the upper small intestine (duodenum and jejunum) compared to the lower intestine (ileum and colon). nih.govnih.gov

Table 2: Effect of Efflux Transporter Inhibitors on Intestinal Excretion of Naringenin Glucuronides

Intestinal Segment Inhibitor(s) Transporter(s) Targeted Observed Effect on Glucuronide Excretion
Duodenum, Jejunum, Ileum, Colon MK-571 Mrp2 No significant change nih.govacs.org
Duodenum, Jejunum, Colon Dipyridamole Bcrp1 No significant change nih.govacs.org
Ileum Dipyridamole Bcrp1 Unexpected increase nih.gov

Future Research Directions and Therapeutic Implications

Elucidating Novel Biological Roles in Preclinical Models

Future research is poised to uncover new biological functions of Naringenin-4'-o-beta-d-glucuronide. While its parent compound, naringenin (B18129), has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties, the direct biological activities of its primary metabolite are an emerging area of investigation. nih.govwjgnet.comnih.govrsdjournal.org Preclinical studies are beginning to suggest that this glucuronide is not merely an inactive metabolite for excretion but may possess its own distinct therapeutic effects.

One promising area is neuroprotection. Studies have indicated that naringenin and its glucuronide metabolites can cross the blood-brain barrier and may exert neuroprotective effects. nih.gov For instance, research on Drynaria rhizome extract, which contains naringenin glucuronides, has shown it can alleviate memory impairment in mice. nih.gov This suggests that this compound could be directly responsible for some of the neuroprotective activities previously attributed solely to naringenin. nih.gov Further in vivo models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, are necessary to delineate the specific role of this metabolite in neuronal health.

Additionally, the potential antiviral activity of this compound is a novel research avenue. An in silico study using molecular docking and dynamics identified this compound as a potential inhibitor of the spike protein's receptor-binding domain of the COVID-19 Omicron variant. researchgate.netnih.gov This computational finding suggests a promising role as a drug candidate against SARS-CoV-2, which warrants confirmation through in vitro and preclinical studies. researchgate.netnih.gov

The distribution of naringenin glucuronides in various tissues also points to potential localized biological roles. Following administration of naringin (B1676962) to rats, naringenin glucuronides have been detected in the liver and kidney. nih.gov This localized presence suggests that the metabolite could have specific effects within these organs, an area that requires further exploration in preclinical models of liver and kidney diseases.

Table 1: Selected Preclinical Studies and Future Research Areas for this compound

Research AreaPreclinical Model/Study TypeKey Findings/HypothesisFuture Direction
NeuroprotectionIn vivo (mouse models of memory impairment)Naringenin glucuronides are implicated in the neuroprotective effects of Drynaria rhizome extract. nih.govInvestigate direct effects in models of Alzheimer's and Parkinson's disease.
Antiviral ActivityIn silico (molecular docking)Identified as a potential inhibitor of the SARS-CoV-2 Omicron spike protein. researchgate.netnih.govConfirm inhibitory activity through in vitro viral entry and replication assays.
Organ-Specific EffectsIn vivo (rat tissue distribution studies)Detected in liver and kidney tissues. nih.govExplore biological roles in preclinical models of liver and kidney disease.

Exploration of Synthetic Analogs with Enhanced Bioactivity

The development of synthetic analogs of this compound represents a strategic approach to enhance its therapeutic potential. While research into direct modification of this specific glucuronide is in its early stages, studies on the synthesis of naringenin derivatives provide a foundation for this exploration. researchgate.netmdpi.com The goal is to create novel compounds with improved pharmacokinetic properties, such as increased stability, better cell permeability, and enhanced biological activity.

The synthesis of naringenin derivatives with tertiary amino side chains has been shown to improve antiproliferative activity against various cancer cell lines. researchgate.net A future direction would be to investigate the glucuronidation of these more potent naringenin analogs to see if their activity is retained or enhanced. This could lead to the development of novel prodrugs that are activated at the target site.

Furthermore, synthesizing ester derivatives of naringenin, such as senecioic acid esters, has been shown to yield compounds with significant antioxidant and anti-inflammatory potential in astrocytes. mdpi.com Exploring the glucuronidation of these ester derivatives could result in compounds with a dual mechanism of action, combining the properties of the parent derivative with the specific targeting or signaling of the glucuronide. The synthesis of such novel analogs will be critical in translating the therapeutic promise of naringenin metabolites into clinical applications.

Integration with Systems Biology and Omics Approaches

To fully comprehend the biological impact of this compound, future research must integrate systems biology and various "omics" technologies. These approaches can provide a holistic view of the molecular changes induced by this metabolite, moving beyond single-target-based investigations.

Metabolomics will be instrumental in mapping the metabolic fate and influence of this compound. While studies have identified it as a major metabolite of naringin and naringenin in plasma, urine, and feces, a comprehensive metabolomic analysis could reveal how it perturbs other endogenous metabolic pathways. thieme-connect.deresearchgate.net This could uncover novel biomarkers of its activity and provide insights into its mechanism of action.

Transcriptomics (analyzing the transcriptome) and proteomics (analyzing the proteome) can identify the genes and proteins whose expression is altered by this compound. For instance, naringenin is known to modulate the expression of genes involved in inflammation, such as those regulated by NF-κB, and antioxidant response, like those regulated by Nrf2. nih.govmdpi.com It is crucial to determine if the glucuronide metabolite has similar or distinct effects on the transcriptome and proteome. This could reveal whether it acts on the same signaling pathways as its parent aglycone or if it has unique molecular targets.

Integrating these omics datasets using systems biology approaches will allow for the construction of comprehensive network models of the cellular response to this compound. This can help to identify key hubs and pathways that are modulated by the metabolite and to formulate new hypotheses about its biological roles. Such an integrated approach will be essential for understanding the complex interactions of this flavonoid metabolite within a biological system and for identifying potential therapeutic targets.

Mechanistic Studies on Glucuronide-Specific Signaling Pathways

A critical area for future investigation is whether this compound can directly activate specific signaling pathways, independent of its conversion back to naringenin. Traditionally, glucuronides have been viewed as inactive forms of compounds destined for elimination. However, emerging evidence suggests that some glucuronide conjugates may have their own biological activities.

Naringenin is known to interact with a multitude of signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell proliferation, apoptosis, and inflammation. nih.govnih.govmdpi.com Future studies should employ cell-based assays using purified this compound to determine if it can directly modulate these or other pathways. This would involve treating cells that have low β-glucuronidase activity with the metabolite and measuring the phosphorylation status of key signaling proteins or the expression of downstream target genes.

The transport of this compound into and out of cells is mediated by transporters such as multidrug resistance-related proteins (MRPs) and breast cancer resistance protein (BCRP). nih.govwjgnet.comacs.org The interaction with these transporters could in itself represent a form of signaling or could influence the intracellular concentration of the metabolite, thereby affecting its ability to interact with intracellular targets. Research is needed to explore whether this metabolite can modulate the activity of these transporters or interact with cell surface receptors to initiate intracellular signaling cascades.

Furthermore, the neuroprotective effects observed with naringenin glucuronides suggest they may interact with specific targets within the central nervous system. nih.gov Identifying these targets, which could be receptors, enzymes, or ion channels, is a key step in understanding the glucuronide-specific mechanisms of action. Unraveling these pathways could open up new therapeutic avenues, leveraging the unique properties of this flavonoid metabolite.

Q & A

Q. How do biosynthetic pathways of naringenin glucuronides in plants inform heterologous production in microbial systems?

  • Methodological Answer: Identify UDP-glucuronosyltransferases (UGTs) in Rosmarinus officinalis or Citrus spp. via transcriptomics. Clone candidate UGTs (e.g., UGT88D6) into E. coli BL21 with naringenin supplementation. Optimize induction (e.g., 0.5 mM IPTG at 18°C) and fed-batch fermentation to maximize titers (>500 mg/L). Purify via affinity chromatography and validate regiospecificity via NMR (e.g., 4'-O-glucuronide: δ 5.32 ppm, J = 7.8 Hz) .

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